((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate An analogue of the antiviral drug Adefovir with a mono-POM ester protecting group.
An analogue of Adefovir
Brand Name: Vulcanchem
CAS No.: 142341-04-6
VCID: VC21342660
InChI: InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19)
SMILES: CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Molecular Formula: C16H26N5O6P
Molecular Weight: 415.38 g/mol

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate

CAS No.: 142341-04-6

Cat. No.: VC21342660

Molecular Formula: C16H26N5O6P

Molecular Weight: 415.38 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate - 142341-04-6

CAS No. 142341-04-6
Molecular Formula C16H26N5O6P
Molecular Weight 415.38 g/mol
IUPAC Name [2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19)
Standard InChI Key NOZLVTCICOSPFI-UHFFFAOYSA-N
SMILES CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Canonical SMILES CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Appearance Solid Powder

The compound ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate is a purine derivative with a complex molecular structure, often studied for its potential biological and pharmacological applications. This compound is a modified purine analog, where purine serves as the core scaffold. Such derivatives are frequently explored for their roles in anticancer, antiviral, and anti-inflammatory activities due to their ability to interact with enzymes and receptors critical to cellular processes.

This article provides an in-depth analysis of the compound, including its structure, synthesis, biological activity, and potential applications.

Structural Overview

The molecular structure of the compound consists of the following components:

  • Purine Core: The base structure is derived from purine, specifically functionalized at the 6-amino and 9H positions.

  • Ethoxy Groups: These groups are attached to enhance solubility and bioavailability.

  • Phosphoryl Group: A phosphoryl moiety contributes to the compound's potential as a prodrug, facilitating intracellular activation.

  • Pivalate Ester: The pivalate group enhances stability and membrane permeability.

Table 1: Key Chemical Features

FeatureDescription
Molecular FormulaC15H24N5O7P
Functional GroupsAmino, ethoxy, phosphoryl, ester
Purine Substitution6-amino and 9H positions
Stability EnhancerPivalate ester

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Below is a generalized synthetic route:

  • Purine Modification:

    • The purine scaffold is functionalized at the 6-amino position using selective substitution reactions.

    • N9 alkylation is performed using ethoxy-containing reagents under controlled conditions.

  • Phosphorylation:

    • A phosphoryl group is introduced via phosphorylation reagents such as phosphorus oxychloride or similar compounds.

  • Esterification:

    • The final step involves esterification with pivalic acid derivatives to form the pivalate ester.

These steps ensure high yields and purity of the final product, which can be confirmed using spectroscopic techniques like NMR and mass spectrometry.

Anticancer Potential

Purine derivatives are well-known for their cytotoxic effects on cancer cells by inhibiting key enzymes such as cyclin-dependent kinases (CDKs). Studies on related compounds suggest that modifications at the N9 position improve selectivity and potency against malignant cells .

Anti-inflammatory Effects

Purine-based compounds can act as antagonists for P2X7 receptors, which are implicated in neuroinflammation. This suggests possible applications in treating inflammatory diseases .

Pharmacokinetics and Stability

The inclusion of ethoxy groups and a pivalate ester improves pharmacokinetic properties:

  • Membrane Permeability: Enhanced by lipophilic groups.

  • Prodrug Activation: The phosphoryl group allows intracellular conversion into active metabolites.

  • Chemical Stability: The pivalate ester resists premature hydrolysis during systemic circulation.

Applications:

  • Cancer Therapy: Potential use as a chemotherapeutic agent targeting rapidly dividing cells.

  • Antiviral Drugs: Development of nucleotide analogs for treating viral infections such as hepatitis or influenza.

  • Neuroinflammatory Disorders: P2X7 receptor antagonism for conditions like multiple sclerosis or Alzheimer’s disease.

Future Research:

Further studies are required to:

  • Optimize the synthesis for industrial scalability.

  • Conduct detailed pharmacodynamic studies to understand its mechanism of action.

  • Explore structural analogs to improve efficacy and reduce toxicity.

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